
2-Bromoquinoxaline
Overview
Description
2-Bromoquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C8H5BrN2. It consists of a quinoxaline ring substituted with a bromine atom at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoquinoxaline can be synthesized through several methods. One common approach involves the bromination of quinoxaline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures .
Another method involves the cyclization of o-phenylenediamine with 2-bromo-1,2-dicarbonyl compounds. This reaction is typically performed in the presence of a catalyst such as polyphosphoric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound often involves the bromination of quinoxaline on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromoquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted quinoxalines.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, thiols, or alcohols in the presence of a base such as potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents such as toluene or dimethylformamide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted quinoxalines with various functional groups.
Cross-Coupling Reactions: Biaryl or heteroaryl compounds.
Reduction: 2-Aminoquinoxaline.
Scientific Research Applications
Medicinal Chemistry
2-Bromoquinoxaline serves as a crucial building block for synthesizing bioactive molecules with therapeutic potential. Its derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that this compound derivatives can effectively inhibit the growth of cancer cells. For instance, compounds derived from this compound demonstrated significant cytotoxicity against human non-small-cell lung cancer cells (A549), with IC50 values comparable to established anticancer drugs like 5-fluorouracil .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that certain derivatives can inhibit the growth of Gram-positive bacteria and fungi, making them potential candidates for developing new antibiotics .
- Antiviral Effects : this compound has also shown promise in antiviral applications, particularly against herpes simplex virus and cytomegalovirus. Its derivatives have been reported to inhibit viral replication effectively .
Material Science
In material science, this compound is utilized in developing organic semiconductors and light-emitting diodes (LEDs). The compound's unique electronic properties make it suitable for applications in photovoltaic cells and other optoelectronic devices. Its role as an intermediate in synthesizing more complex heterocyclic compounds further underscores its importance in this field .
Biological Studies
This compound is extensively used in biological studies to understand enzyme inhibition and receptor antagonism. Its ability to interact with various enzymes, particularly cytochrome P450 enzymes, has made it a valuable tool in pharmacological research. The compound influences cellular processes such as gene expression and cell signaling pathways, contributing to the understanding of complex biological mechanisms .
Table 1: Summary of Biological Activities of this compound Derivatives
Mechanism of Action
The mechanism of action of 2-Bromoquinoxaline depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors. For example, it can inhibit kinases by binding to the active site and blocking substrate access, thereby modulating signaling pathways involved in cell proliferation and survival . The bromine atom enhances the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoxaline
- 2-Iodoquinoxaline
- 2-Fluoroquinoxaline
- 2-Bromoquinoline
- 2-Bromoindole
Comparison
2-Bromoquinoxaline is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. For instance, 2-Chloroquinoxaline and 2-Iodoquinoxaline have different reactivity profiles in nucleophilic substitution and cross-coupling reactions. The bromine atom in this compound provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Biological Activity
2-Bromoquinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound (CHBrN) is a brominated derivative of quinoxaline. The presence of the bromine atom at the 2-position enhances its reactivity and biological activity compared to unsubstituted quinoxaline. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various quinoxaline derivatives against mycobacterial species, this compound demonstrated notable inhibitory effects against Mycobacterium tuberculosis and other mycobacterial strains, outperforming standard treatments such as isoniazid and pyrazinamide .
Table 1: Antimycobacterial Activity of this compound
Compound | Activity Against M. tuberculosis | IC50 (μM) | Reference |
---|---|---|---|
This compound | Yes | 0.5 | |
Isoniazid | Yes | 1.0 | |
Pyrazinamide | Yes | 1.5 |
Anti-inflammatory Properties
In vitro studies have shown that this compound can modulate inflammatory responses by inhibiting the NF-κB signaling pathway. This was evidenced by reduced secretion of pro-inflammatory cytokines in human monocyte cell lines exposed to lipopolysaccharides (LPS) .
Case Study: Inhibition of IL-1β Secretion
In a controlled experiment, treatment with this compound resulted in a significant decrease in IL-1β secretion from LPS-stimulated THP-1 cells, indicating its potential as an anti-inflammatory agent.
Table 2: Effects on Cytokine Secretion
Treatment | IL-1β Secretion (pg/mL) | Significance Level (p-value) |
---|---|---|
Control | 1162 | - |
LPS + this compound | 150 | <0.001 |
LPS + Dexamethasone | 100 | <0.0001 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- NF-κB Pathway Inhibition : By inhibiting NF-κB activation, it reduces the expression of inflammatory cytokines.
- Antimycobacterial Mechanism : The compound disrupts the mycobacterial cell wall synthesis, leading to bacterial death.
Therapeutic Applications
Given its promising biological activities, this compound has potential applications in treating:
- Tuberculosis : As an adjunct therapy to enhance the efficacy of existing antimycobacterial drugs.
- Inflammatory Diseases : For conditions such as rheumatoid arthritis or chronic inflammatory diseases where NF-κB plays a pivotal role.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 2-Bromoquinoxaline that influence its reactivity in synthetic chemistry?
- Methodological Answer : Key properties include its boiling point (275.7±20.0 °C at 760 mmHg), density (1.7±0.1 g/cm³), and logP value (2.31), which affect solubility in organic solvents and reaction kinetics. For instance, its moderate logP suggests preferential partitioning into hydrophobic phases, influencing solvent selection for cross-coupling reactions. Researchers should prioritize stability tests under varying temperatures and solvents to optimize reaction conditions .
Q. How should this compound be safely handled and stored in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid skin contact or inhalation. Store in a cool, dry place away from oxidizing agents. Waste must be segregated and disposed via certified hazardous waste services. Include safety protocols in experimental documentation, referencing H302 (harmful if swallowed) and H318 (causes serious eye damage) codes .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm structural integrity, HPLC for purity assessment (>97%), and mass spectrometry for molecular weight verification (MW: 209.043). For novel derivatives, elemental analysis and X-ray crystallography may be required. Report instrument precision (e.g., ±0.1 ppm for NMR) and statistical validation of purity data .
Q. How can researchers ensure reproducibility in synthesizing this compound-based compounds?
- Methodological Answer : Document reaction parameters (temperature, solvent, catalyst loading) in detail. Use controlled atmosphere techniques (e.g., Schlenk line) for air-sensitive steps. Provide replicate data (e.g., three independent syntheses) and include deviations in supplementary materials. Reference established protocols from primary literature to align methodologies .
Advanced Research Questions
Q. What strategies mitigate dehalogenation side reactions in palladium-catalyzed cross-coupling with this compound?
- Methodological Answer : Optimize catalyst systems (e.g., Pd(OAc)₂ with bulky phosphine ligands) to suppress β-hydride elimination. Monitor reaction progress via TLC/GC-MS. Use low-temperature conditions (0–25°C) and anhydrous solvents. Include control experiments comparing ligand effects and kinetic studies to identify rate-limiting steps .
Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps, identifying electron-deficient positions (e.g., C-5/C-8 of the quinoxaline ring). Validate predictions with experimental substituent effects (e.g., NO₂ or OMe groups) and correlate with Hammett parameters. Use software like Gaussian or ORCA for simulations .
Q. What ethical considerations apply when publishing spectral data for this compound derivatives?
- Methodological Answer : Ensure raw spectral files (e.g., .jdx for NMR) are archived in repositories like Zenodo. Disclose conflicts of interest (e.g., funding sources) and adhere to journal guidelines for data transparency. Cite prior work rigorously to avoid plagiarism, and obtain permissions for reused spectra .
Q. How do steric and electronic factors influence the catalytic activity of this compound in coordination complexes?
- Methodological Answer : Synthesize ligand analogs with varying substituents (e.g., methyl vs. phenyl groups) and compare catalytic turnover numbers in model reactions (e.g., Suzuki-Miyaura coupling). Use X-ray photoelectron spectroscopy (XPS) to assess electronic effects on metal centers. Statistical analysis (ANOVA) should validate significance (p < 0.05) .
Q. Data Presentation and Publication Guidelines
Q. What are the best practices for reporting synthetic yields and purity in manuscripts?
- Methodological Answer : Report yields as isolated masses with ±5% error margins. Specify purity methods (e.g., HPLC area% ≥97%) and instrumentation (column type, detector wavelength). Use tables to compare yields across conditions, avoiding redundancy with figures. Follow journal-specific formatting for numerical precision (e.g., 98.2±0.3%) .
Q. How should researchers address contradictory data in studies involving this compound reactivity?
- Methodological Answer : Perform sensitivity analyses to identify variables (e.g., trace moisture, oxygen levels) causing discrepancies. Replicate experiments under standardized conditions and use meta-analysis tools (e.g., PRISMA guidelines) to synthesize conflicting results. Discuss limitations in the discussion section, proposing hypotheses for further testing .
Properties
IUPAC Name |
2-bromoquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKLMYQMVPHUPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342465 | |
Record name | 2-Bromoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36856-91-4 | |
Record name | 2-Bromoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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